Ethyl 2-amino-5-isopropylbenzoate
Description
Ethyl 2-amino-5-isopropylbenzoate is a substituted benzoate ester characterized by an amino group at the 2-position and an isopropyl substituent at the 5-position of the benzene ring.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 2-amino-5-propan-2-ylbenzoate |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)10-7-9(8(2)3)5-6-11(10)13/h5-8H,4,13H2,1-3H3 |
InChI Key |
SVHXGACPWPGDIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-5-isopropylbenzoate typically involves the esterification of 2-amino-5-isopropylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-5-isopropylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Ethyl 2-amino-5-isopropylbenzyl alcohol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Ethyl 2-amino-5-isopropylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-isopropylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. The ester group may also interact with hydrophobic pockets within proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Comparison with 2-Aminobenzamides
2-Aminobenzamides, such as those studied by Campbell et al. (2008), share the 2-amino aromatic motif but replace the ester group with an amide (CONH₂). Key differences include:
- Stability and Solubility : Amides exhibit stronger hydrogen-bonding capacity and higher thermal stability compared to esters, making them preferable in peptide synthesis or glycosylation studies .
- Applications: 2-Aminobenzamides are widely used in glycan analysis (GlycoBase) and as enzyme inhibitors, whereas ethyl 2-amino-5-isopropylbenzoate’s ester group may enhance lipophilicity, favoring membrane permeability in drug delivery .
Comparison with Ethyl Palmitate
Ethyl palmitate, a simple fatty acid ester, lacks aromaticity and functional groups like amines. Evidence from clothianidin-treated bee studies (Table 3, ) highlights its role as a pheromone or attractant. Contrasts with the target compound include:

- Volatility: Ethyl palmitate’s long aliphatic chain reduces volatility compared to the aromatic, branched structure of this compound.
- Biological Interactions: Ethyl palmitate’s non-polar nature limits hydrogen bonding, whereas the amino group in the target compound may facilitate receptor binding in neurological or pesticidal applications .
Comparison with Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate
This compound, studied by Hosseyni et al. (2016), features a complex ester with diphenyl and ethoxycarbonyloxy groups. Key contrasts:
- Steric Effects: The diphenyl substituents create steric hindrance, reducing reactivity in nucleophilic substitutions compared to the less bulky isopropyl group in this compound.
- Synthetic Utility: Ethyl 5-substituted esters are intermediates in alkyne functionalization, whereas the amino group in the target compound could enable participation in Schiff base formation or coordination chemistry .
Data Table: Structural and Functional Comparison
Research Findings and Contradictions
- Stability vs. Reactivity: While amides (e.g., 2-aminobenzamides) are more stable, esters like this compound offer tunable reactivity for catalytic or metabolic processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
